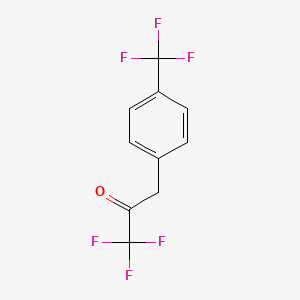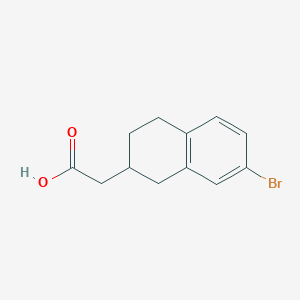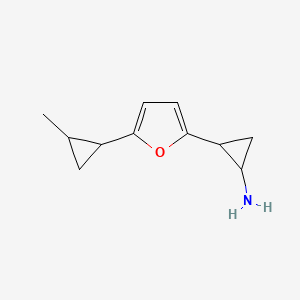
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amine derivatives.
科学研究应用
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropane-1-carboxylic acid
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-amine
Uniqueness
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine is unique due to its specific structural features, such as the presence of both a cyclopropyl group and an amine group attached to the furan ring
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-6-4-7(6)10-2-3-11(13-10)8-5-9(8)12/h2-3,6-9H,4-5,12H2,1H3 |
InChI 键 |
OFGZLSMRWXPVBC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C2=CC=C(O2)C3CC3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


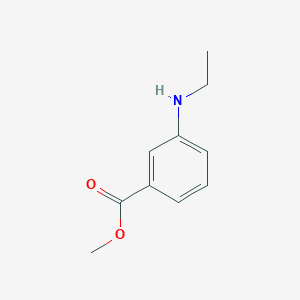


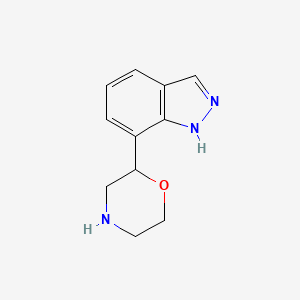
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
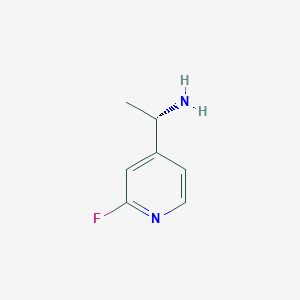
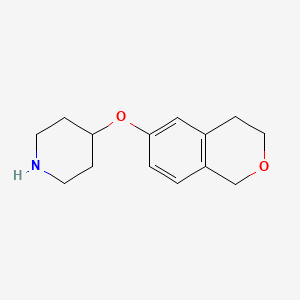
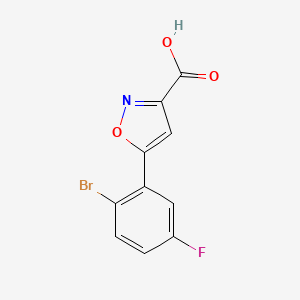
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)

